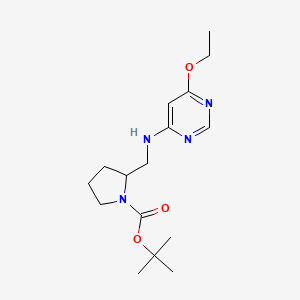
tert-Butyl 4-acetamidobenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis: tert-Butyl 4-acetamidobenzylcarbamate can be synthesized through the reaction of 4-acetamidobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. The reaction typically proceeds under mild conditions, often at room temperature, and results in high yields.
Industrial Production: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl 4-acetamidobenzylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Major Products
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives.
Applications De Recherche Scientifique
Chemistry
- tert-Butyl 4-acetamidobenzylcarbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Biology
- In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in various biochemical assays .
Medicine
- The compound has potential therapeutic applications, particularly in the development of anti-inflammatory drugs. It has been shown to exhibit promising anti-inflammatory activity in preclinical studies .
Industry
- In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing .
Mécanisme D'action
Mechanism
- The mechanism of action of tert-Butyl 4-acetamidobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate binding .
Molecular Targets and Pathways
- The compound primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the acetamido group, making it less specific in its interactions.
4-acetamidobenzylamine: Similar in structure but lacks the tert-butyl carbamate group, affecting its stability and reactivity.
Uniqueness
- tert-Butyl 4-acetamidobenzylcarbamate is unique due to its combination of the tert-butyl carbamate and acetamido groups. This combination enhances its stability, reactivity, and specificity in various chemical and biological applications .
Propriétés
IUPAC Name |
tert-butyl N-[(4-acetamidophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIXOFQNVFLWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)


![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)



